2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHLNVXLOILOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk: The target’s diisopropylamino group provides greater steric hindrance compared to azidobutyl or hydroxyalkyl-benzylamino derivatives , which may reduce metabolic degradation.
- Electronic Effects : Acryloylphenyl derivatives (e.g., indole-substituted) exhibit extended conjugation, enhancing UV absorption and cholinesterase inhibition , whereas the target’s alkyne linker limits conjugation but improves rigidity.
- Bacillus subtilis) .
Physicochemical Properties
- LogP: The target’s diisopropylamino group increases lipophilicity (estimated LogP ~3.5) compared to azidobutyl (LogP 3.1, ) and hydroxyalkyl derivatives (LogP ~2.8) .
- Solubility : Polar substituents (e.g., azide, hydroxyl) improve aqueous solubility, whereas the target’s tertiary amine may require protonation for solubility .
Biological Activity
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the isoindoline family, which has been associated with various therapeutic effects, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione |
| CAS Number | 38060-12-7 |
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 302.38 g/mol |
Biological Activity Overview
Research indicates that isoindoline derivatives exhibit a range of biological activities, particularly in the context of neurodegenerative diseases and cancer. The specific compound has shown promise in the following areas:
1. Acetylcholinesterase Inhibition
Isoindoline derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
- Study Findings : A series of isoindoline derivatives demonstrated AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM, indicating significant potential for therapeutic applications against Alzheimer's disease .
2. Anticancer Activity
The compound's structural features suggest it may also have antiproliferative effects against various cancer cell lines.
- Case Study : Research has shown that isoindoline derivatives possess good antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
3. Neuroprotective Effects
Preliminary studies indicate that certain isoindoline derivatives can protect neuronal cells from oxidative stress-induced damage.
- Experimental Approach : Neuroprotective effects were assessed using PC12 neuronal cells exposed to hydrogen peroxide (H2O2), with some compounds demonstrating a significant reduction in cell death .
Detailed Research Findings
The following table summarizes key findings from various studies on the biological activity of isoindoline derivatives:
| Study | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| PMC8407153 | AChE Inhibition | 2.1 - 7.4 | Highest potency observed for para-fluoro compounds |
| ResearchGate Study | Antiproliferative Activity | N/A | Effective against Caco-2 and HCT-116 cell lines |
| MDPI Study | Neuroprotection | N/A | Reduced H2O2-induced cell death in PC12 neurons |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized for high yield?
- Methodology:
- Use Sonogashira coupling or nucleophilic substitution to introduce the diisopropylamino-butynyl group to the isoindoline-1,3-dione scaffold. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be systematically varied to maximize yield .
- Monitor reaction progress via HPLC to track intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
- Purify via column chromatography with gradients optimized for polar functional groups.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., [M+H]+ ion).
- FT-IR spectroscopy to verify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the isoindoline-dione core) .
- Elemental analysis (C, H, N) to ensure ≥95% purity, with deviations >0.3% indicating impurities .
Q. What solvent systems are suitable for solubility studies, and how do they impact biological assays?
- Methodology:
- Test solubility in DMSO (common stock solution), water (with co-solvents like PEG-400), and ethanol. Use dynamic light scattering (DLS) to detect aggregation .
- For cell-based assays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology:
- Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray crystallography data of homologous targets (e.g., piperazine-linked isoindoline-diones in ).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Methodology:
- Standardize assay conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Apply structure-activity relationship (SAR) analysis to differentiate stereochemical or substituent effects .
- Cross-validate using orthogonal assays (e.g., Western blot vs. ELISA for target inhibition).
Q. How does the diisopropylamino-butynyl moiety influence pharmacokinetic properties like metabolic stability?
- Methodology:
- Conduct in vitro microsomal stability assays (human liver microsomes + NADPH) to measure half-life (t₁/₂).
- Use LC-MS/MS to identify metabolites; compare with analogues lacking the butynyl group .
- Apply QSAR models to correlate logP and polar surface area with bioavailability.
Q. What experimental designs are critical for assessing the compound’s selectivity across protein families?
- Methodology:
- Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to screen >400 kinases.
- Pair with cryo-EM or X-ray crystallography to resolve binding modes in off-target proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data between in vitro and in vivo models?
- Methodology:
- Evaluate plasma protein binding (equilibrium dialysis) to assess free fraction differences.
- Test metabolite activity (e.g., hepatic S9 fractions) to identify prodrug activation .
- Use PD/PK modeling to reconcile dose-response curves across models .
Tables
Table 1: Key Analytical Parameters for Structural Validation
| Technique | Target Data | Acceptable Range |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–8.2 ppm (isoindoline-dione aromatic) | ±0.05 ppm deviation |
| HR-MS | [M+H]+ = Calculated ± 0.001 Da | Must match exactly |
| HPLC Purity | Peak area at 254 nm | ≥95% |
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in coupling step | Optimize Pd catalyst (e.g., Pd(PPh₃)₄) | |
| Impurities from side reactions | Use scavenger resins (e.g., QuadraSil MP) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
